molecular formula C14H6Br2O2 B1269914 1,5-Dibromoanthraquinone CAS No. 602-77-7

1,5-Dibromoanthraquinone

Cat. No.: B1269914
CAS No.: 602-77-7
M. Wt: 366 g/mol
InChI Key: SRRLOAAMZYZYQY-UHFFFAOYSA-N
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Description

1,5-Dibromoanthraquinone is a chemical compound that belongs to the anthraquinone family. It is a yellow crystalline solid with the molecular formula C14H6Br2O2 and a molecular weight of 366.01. This compound is commonly used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibromoanthraquinone can be synthesized through the bromination of anthraquinone. The process involves the reaction of anthraquinone with bromine in the presence of a solvent such as dichloromethane or carbon tetrachloride. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, this compound is produced using similar bromination techniques but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then isolated and purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromoanthraquinone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form anthraquinone derivatives.

    Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in these reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted anthraquinone derivatives.

    Reduction Reactions: Products include reduced anthraquinone derivatives.

    Oxidation Reactions: Products include higher oxidation state anthraquinone compounds.

Scientific Research Applications

1,5-Dibromoanthraquinone has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of polysubstituted anthraquinones, which are important in asymmetric synthesis.

    Biology: The compound is used in the study of biological processes and as a biochemical reagent.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5-Dibromoanthraquinone involves its interaction with molecular targets and pathways within cells. The compound can act as an electron acceptor, intercepting electrons at specific sites. This property makes it useful in various biochemical and industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dibromoanthraquinone
  • 1,8-Dibromoanthraquinone
  • 2,6-Dibromoanthraquinone

Uniqueness

1,5-Dibromoanthraquinone is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of polysubstituted anthraquinones and as a reagent in various chemical reactions .

Properties

IUPAC Name

1,5-dibromoanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Br2O2/c15-9-5-1-3-7-11(9)14(18)8-4-2-6-10(16)12(8)13(7)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRLOAAMZYZYQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)C3=C(C2=O)C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348618
Record name 1,5-Dibromoanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602-77-7
Record name 1,5-Dibromoanthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of bromine atoms in 1,5-dibromoanthraquinone contribute to its self-assembly on a gold surface?

A1: The research demonstrates that the bromine atoms in this compound play a crucial role in its self-assembly on the Au(111) surface. [] The bromine atoms act as halogen bond donors, forming weak interactions with electron-rich regions of neighboring molecules. These halogen bonds, along with hydrogen bonds, guide the formation of specific two-dimensional supramolecular structures. This highlights the significance of halogen bonding in directing molecular self-assembly, particularly in systems containing halogenated aromatic compounds like this compound.

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